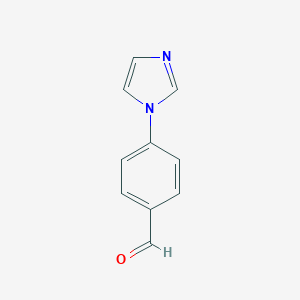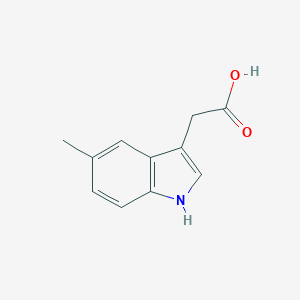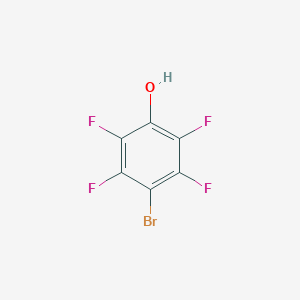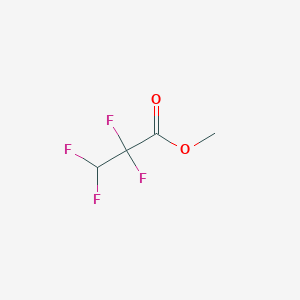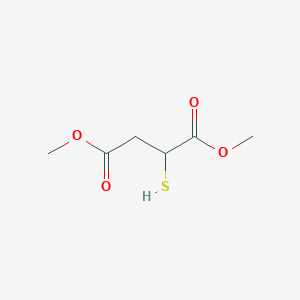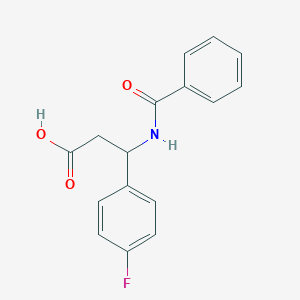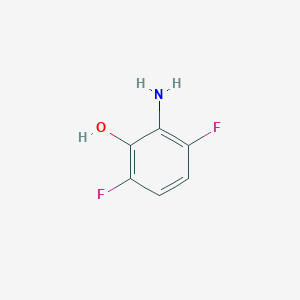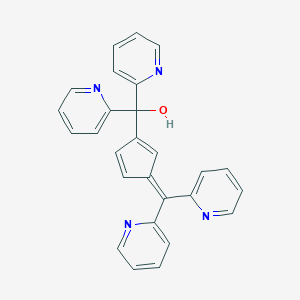
Diethylene glycol abietate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethylene glycol abietate (DEGA) is a chemical compound that is widely used in scientific research. It is a derivative of abietic acid, which is a natural resin acid found in coniferous trees. DEGA is commonly used as a solvent, plasticizer, and emulsifier in various laboratory applications. It has also been studied for its potential therapeutic properties in the treatment of certain medical conditions.
Wirkmechanismus
The mechanism of action of Diethylene glycol abietate is not fully understood. However, it is believed to exert its effects through the modulation of various signaling pathways in cells. For example, Diethylene glycol abietate has been shown to inhibit the activity of certain enzymes involved in the production of inflammatory mediators. It has also been shown to induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
Diethylene glycol abietate has been shown to have various biochemical and physiological effects. For example, it has been shown to reduce the production of inflammatory cytokines in cells. It has also been shown to inhibit the growth and proliferation of cancer cells. Additionally, Diethylene glycol abietate has been shown to have antioxidant properties, which may help protect cells from oxidative damage.
Vorteile Und Einschränkungen Für Laborexperimente
Diethylene glycol abietate has several advantages as a solvent and plasticizer in laboratory experiments. It is relatively non-toxic and has low volatility, which makes it easy to handle and store. It is also compatible with a wide range of organic solvents and materials. However, Diethylene glycol abietate has some limitations as well. It has limited solubility in water, which may make it difficult to use in certain applications. Additionally, it may not be suitable for use in experiments involving living organisms due to its potential toxicity.
Zukünftige Richtungen
There are several potential future directions for research on Diethylene glycol abietate. One area of interest is its potential therapeutic applications in the treatment of cancer and other medical conditions. Further studies are needed to elucidate the mechanisms of action of Diethylene glycol abietate and to determine its safety and efficacy in humans. Additionally, research on the synthesis and properties of Diethylene glycol abietate derivatives may lead to the development of new materials with unique properties and applications.
Synthesemethoden
Diethylene glycol abietate can be synthesized through the esterification of abietic acid with diethylene glycol. The reaction is typically carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid. The resulting product is a clear, viscous liquid that is soluble in a variety of organic solvents.
Wissenschaftliche Forschungsanwendungen
Diethylene glycol abietate has a wide range of applications in scientific research. It is commonly used as a solvent for the dissolution of various compounds, including drugs and polymers. It is also used as a plasticizer in the production of various materials, such as films, coatings, and adhesives. Additionally, Diethylene glycol abietate has been studied for its potential therapeutic properties in the treatment of cancer, inflammation, and other medical conditions.
Eigenschaften
CAS-Nummer |
10107-99-0 |
|---|---|
Produktname |
Diethylene glycol abietate |
Molekularformel |
C24H38O4 |
Molekulargewicht |
390.6 g/mol |
IUPAC-Name |
2-(2-hydroxyethoxy)ethyl (1R,4aR,4bR,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,10,10a-octahydrophenanthrene-1-carboxylate |
InChI |
InChI=1S/C24H38O4/c1-17(2)18-6-8-20-19(16-18)7-9-21-23(20,3)10-5-11-24(21,4)22(26)28-15-14-27-13-12-25/h7,16-17,20-21,25H,5-6,8-15H2,1-4H3/t20-,21+,23+,24+/m0/s1 |
InChI-Schlüssel |
PXVVQEJCUSSVKQ-XWVZOOPGSA-N |
Isomerische SMILES |
CC(C)C1=CC2=CC[C@@H]3[C@@]([C@H]2CC1)(CCC[C@@]3(C)C(=O)OCCOCCO)C |
SMILES |
CC(C)C1=CC2=CCC3C(C2CC1)(CCCC3(C)C(=O)OCCOCCO)C |
Kanonische SMILES |
CC(C)C1=CC2=CCC3C(C2CC1)(CCCC3(C)C(=O)OCCOCCO)C |
Andere CAS-Nummern |
10107-99-0 |
Synonyme |
(1R)-1,2,3,4,4a,4bα,5,6,10,10aα-Decahydro-1,4aβ-dimethyl-7-(1-methylethyl)-1α-phenanthrenecarboxylic acid 2-(2-hydroxyethoxy)ethyl ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



